Cas no 123593-06-6 (4-(2-amino-1H-imidazol-1-yl)methylphenol)

4-(2-amino-1H-imidazol-1-yl)methylphenol structure
123593-06-6 structure
Product Name:4-(2-amino-1H-imidazol-1-yl)methylphenol
CAS No:123593-06-6
MF:C10H11N3O
MW:189.213841676712
CID:1102675
PubChem ID:18353326
Update Time:2025-10-29

4-(2-amino-1H-imidazol-1-yl)methylphenol Chemical and Physical Properties

Names and Identifiers

    • 4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol
    • 4-(2-amino-1H-imidazol-1-yl)methylphenol
    • 4-[(2-amino-1H-imidazol-1-yl)methyl]phenol
    • EN300-1109953
    • 123593-06-6
    • SCHEMBL7670390
    • CHEMBL164828
    • Inchi: 1S/C10H11N3O/c11-10-12-5-6-13(10)7-8-1-3-9(14)4-2-8/h1-6,14H,7H2,(H2,11,12)
    • InChI Key: LUIPDSMHTCPAAI-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)CN1C=CN=C1N

Computed Properties

  • Exact Mass: 189.090211983g/mol
  • Monoisotopic Mass: 189.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 64.1Ų

4-(2-amino-1H-imidazol-1-yl)methylphenol Pricemore >>

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4-(2-amino-1H-imidazol-1-yl)methylphenol Related Literature

Additional information on 4-(2-amino-1H-imidazol-1-yl)methylphenol

4-(2-amino-1H-imidazol-1-yl)methylphenol (CAS 123593-06-6): A Comprehensive Overview of Its Properties and Applications

4-(2-amino-1H-imidazol-1-yl)methylphenol (CAS 123593-06-6) is a unique organic compound that has garnered significant attention in recent years due to its versatile chemical structure and potential applications in various fields. This imidazole derivative combines the characteristics of both phenol and aminoimidazole groups, making it particularly interesting for researchers and industry professionals alike. With the growing interest in heterocyclic compounds and their applications in pharmaceuticals and materials science, understanding this compound's properties has become increasingly important.

The molecular structure of 4-(2-amino-1H-imidazol-1-yl)methylphenol features a phenol group connected to an aminoimidazole moiety through a methylene bridge. This arrangement gives the compound unique electronic properties that make it valuable for various applications. Recent studies have shown that similar imidazole-phenol hybrids exhibit interesting biological activities, which has led to increased research into this particular compound's potential uses. The CAS 123593-06-6 identifier ensures precise identification in chemical databases and research literature.

From a chemical perspective, 4-(2-amino-1H-imidazol-1-yl)methylphenol demonstrates several noteworthy characteristics. The presence of both phenolic and amino groups makes it amphoteric, capable of acting as both an acid and a base under different conditions. This property is particularly valuable in pharmaceutical applications where pH-dependent solubility is crucial. The compound's molecular weight of 189.21 g/mol and its specific structural features contribute to its unique physical and chemical properties, which are currently being explored in various research settings.

The synthesis of 4-(2-amino-1H-imidazol-1-yl)methylphenol typically involves multi-step organic reactions that carefully combine the imidazole and phenol components. Modern synthetic approaches emphasize green chemistry principles, reflecting the current industry trend toward more sustainable production methods. Researchers are particularly interested in optimizing the yield and purity of this compound, as these factors directly impact its potential applications in various fields.

In pharmaceutical research, imidazole-containing compounds like CAS 123593-06-6 have shown promise due to their potential biological activities. While specific therapeutic applications of this compound are still under investigation, its structural similarity to known bioactive molecules suggests possible uses in drug development. The scientific community is particularly interested in how modifications to the aminoimidazole-phenol structure might enhance or alter biological activity, making this compound a valuable building block for medicinal chemistry research.

Material science represents another important application area for 4-(2-amino-1H-imidazol-1-yl)methylphenol. The compound's ability to participate in various chemical reactions makes it a potential candidate for creating novel polymers or functional materials. Recent studies have explored its use as a molecular building block in the development of advanced materials with specific electronic or optical properties. This aligns with current industry demands for new materials with tailored characteristics for specialized applications.

The analytical characterization of 4-(2-amino-1H-imidazol-1-yl)methylphenol typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods help researchers verify the compound's purity and structure, which is essential for both research and potential commercial applications. The growing availability of advanced analytical instruments has facilitated more detailed studies of this and similar heterocyclic compounds, contributing to our understanding of their properties and potential uses.

From a commercial perspective, the market for specialized chemical intermediates like CAS 123593-06-6 has been expanding steadily. Pharmaceutical companies and research institutions are increasingly seeking high-quality, well-characterized compounds for their development programs. This trend reflects the broader movement toward more targeted and sophisticated chemical entities in drug discovery and materials science. Suppliers of 4-(2-amino-1H-imidazol-1-yl)methylphenol must therefore ensure consistent quality and provide comprehensive technical data to meet these evolving market demands.

Safety considerations for handling 4-(2-amino-1H-imidazol-1-yl)methylphenol follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and good laboratory practices are recommended when working with this material. These precautions align with the current emphasis on laboratory safety standards and responsible chemical management in both academic and industrial settings.

Looking to the future, research on 4-(2-amino-1H-imidazol-1-yl)methylphenol is likely to expand in several directions. The compound's potential applications in medicinal chemistry, materials science, and possibly catalysis make it an interesting subject for further investigation. As synthetic methods improve and analytical techniques advance, our understanding of this compound's properties and potential uses will undoubtedly grow. The unique combination of imidazole and phenol functionalities in this molecule continues to attract scientific interest across multiple disciplines.

For researchers interested in CAS 123593-06-6, current literature suggests several promising avenues for exploration. The compound's electronic properties, potential biological activities, and applications in material science all represent active areas of investigation. As the scientific community continues to explore the possibilities offered by heterocyclic compounds, 4-(2-amino-1H-imidazol-1-yl)methylphenol stands out as a particularly interesting example with diverse potential applications.

In conclusion, 4-(2-amino-1H-imidazol-1-yl)methylphenol (CAS 123593-06-6) represents a fascinating example of modern organic chemistry with potential applications across multiple scientific and industrial fields. Its unique structural features, combining imidazole and phenol functionalities, make it a valuable compound for research and development purposes. As interest in specialty chemicals and molecular building blocks continues to grow, this compound is likely to remain an important subject of study in the coming years.

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